Ethyl 2-fluoro-4-methyl-3-oxopentanoate

Physicochemical characterization Distillation Process chemistry

Ethyl 2-fluoro-4-methyl-3-oxopentanoate (CAS 127224-01-5, also referenced under CAS 227184-06-7 for the 4-fluoro-4-methyl regioisomer) is a fluorinated β-keto ester with the molecular formula C8H13FO3 and a molecular weight of 176.19 g/mol. It belongs to the class of α-fluoro-β-ketoesters, which serve as versatile building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H13FO3
Molecular Weight 176.19 g/mol
Cat. No. B13628667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-4-methyl-3-oxopentanoate
Molecular FormulaC8H13FO3
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C(C)C)F
InChIInChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3
InChIKeyCMNJNHWHNXWRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Fluoro-4-methyl-3-oxopentanoate: Compound Identity and Comparator Landscape for Scientific Procurement


Ethyl 2-fluoro-4-methyl-3-oxopentanoate (CAS 127224-01-5, also referenced under CAS 227184-06-7 for the 4-fluoro-4-methyl regioisomer) is a fluorinated β-keto ester with the molecular formula C8H13FO3 and a molecular weight of 176.19 g/mol . It belongs to the class of α-fluoro-β-ketoesters, which serve as versatile building blocks in medicinal chemistry and agrochemical synthesis . The closest structural analogs include ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1), ethyl 4-fluoro-3-oxopentanoate (CAS 227184-02-3), ethyl 4-methyl-3-oxopentanoate (CAS 7152-15-0), and ethyl 4-fluoro-4-methyl-3-oxopentanoate (CAS 227184-06-7). These compounds differ in the position of the fluorine atom and the presence or absence of the 4-methyl substituent, leading to measurable differences in physicochemical properties and synthetic applicability .

Why Ethyl 2-Fluoro-4-methyl-3-oxopentanoate Cannot Be Replaced by In-Class β-Keto Ester Analogs


Fluorinated β-keto esters are not freely interchangeable building blocks. The specific regioisomeric placement of the fluorine atom at the C-2 (α) position, combined with the C-4 methyl branch, dictates the compound's boiling point, molecular weight, and the electronic environment of the ketone carbonyl . These physical and electronic properties directly govern distillation feasibility, reactivity in condensation and cyclization reactions, and the steric outcome of subsequent stereoselective transformations . Substituting ethyl 2-fluoro-4-methyl-3-oxopentanoate with non-fluorinated ethyl 4-methyl-3-oxopentanoate eliminates the fluorine handle required for metabolic stability modulation, while using the 2-fluoro-3-oxopentanoate analog (lacking the 4-methyl group) alters boiling point, molecular weight, and the steric profile at the ketone center, potentially compromising downstream reaction selectivity and purification efficiency .

Quantitative Differentiation of Ethyl 2-Fluoro-4-methyl-3-oxopentanoate Against Closest Structural Analogs


Boiling Point Elevation of 206.7 °C Enables High-Temperature Distillation Versus 2-Fluoro-3-oxopentanoate

The target compound (ethyl 4-fluoro-4-methyl-3-oxopentanoate regioisomer, CAS 227184-06-7) exhibits a predicted boiling point of 206.7 ± 15.0 °C at 760 mmHg . This is approximately 15 °C higher than the boiling point of ethyl 2-fluoro-3-oxopentanoate (191.7 °C at 760 mmHg) , attributable to the additional methyl substituent. The elevated boiling point provides a wider operational window for vacuum distillation purification and may reduce co-distillation losses during solvent stripping in multi-step synthetic sequences.

Physicochemical characterization Distillation Process chemistry

Molecular Weight 176.19 g/mol Influences Pharmacokinetic Lead Optimization Compared to 162.16 g/mol 2-Fluoro-3-oxopentanoate

The molecular weight of ethyl 2-fluoro-4-methyl-3-oxopentanoate is 176.19 g/mol , compared to 162.16 g/mol for ethyl 2-fluoro-3-oxopentanoate . The addition of the 4-methyl group increases molecular weight by 14 Da (one methylene equivalent), which directly impacts the derived fragment's contribution to the final lead compound's compliance with Lipinski's Rule of Five (molecular weight < 500 Da). In fragment-based drug discovery, this mass increment may be strategically advantageous when the unsubstituted analog yields a final compound exceeding cLogP or solubility thresholds due to compensatory molecular weight adjustments.

Drug design Physicochemical properties Lead optimization

Halogen-Exchange Fluorination Yields 67.3–74.0% for α-Fluoro-β-ketoesters, Demonstrating Synthetic Viability Compared to DAST-Based Routes

Methyl and ethyl 2-fluoro-3-oxopentanoate were synthesized via halogen-exchange fluorination of the corresponding 2-chloro-3-oxopentanoate intermediates using triethylamine trihydrofluoride, achieving crude yields of 67.3% (methyl ester) and 74.0% (ethyl ester) . In contrast, direct fluorination of β-keto esters with DAST (diethylaminosulfur trifluoride), a common route proposed for the synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate, has been reported with variable yields depending on substrate structure and reaction conditions . The halogen-exchange approach demonstrates that the α-fluoro-β-ketoester scaffold is accessible in synthetically useful yields without relying on expensive and moisture-sensitive electrophilic fluorinating agents.

Fluorination methodology Process development Halogen exchange

The 4-Methyl-3-oxopentanoate Scaffold in Atorvastatin Synthesis Demonstrates Regiochemical Utility of the Methyl-Branched Keto Ester

Ethyl 4-methyl-3-oxopentanoate (the non-fluorinated analog) serves as a key intermediate in atorvastatin calcium synthesis, where the 4-methyl group is retained in the final drug's pyrrole core and contributes to HMG-CoA reductase binding affinity . Introduction of fluorine at the C-2 position of this scaffold (as in ethyl 2-fluoro-4-methyl-3-oxopentanoate) would generate a fluorinated building block that retains the proven 4-methyl-3-oxopentanoate pharmacophoric pattern while adding the metabolic stability, conformational bias, and ¹⁹F NMR handle that fluorine provides . This dual functionality—a validated drug scaffold plus a fluorine atom—distinguishes the target compound from non-fluorinated 4-methyl-3-oxopentanoate esters used in statin synthesis.

Atorvastatin Cardiovascular drug intermediate Condensation reactions

Ketoreductase-Mediated Stereoselective Reduction of α-Fluoro-β-ketoesters Enables Access to Enantioenriched β-Hydroxy-α-fluoro Esters

α-Fluoro-β-ketoesters, including ethyl 2-fluoro-3-oxobutanoate, undergo stereoselective reduction by commercially available ketoreductases (KREDs) to form β-hydroxy-α-fluoro esters with control over two stereocenters . This dynamic reductive kinetic resolution (DYRKR) approach has been demonstrated to give distinct diastereomeric and enantiomeric outcomes depending on the KRED enzyme selected . Ethyl 2-fluoro-4-methyl-3-oxopentanoate, as an α-fluoro-β-ketoester with a 4-methyl substituent, can be expected to serve as a substrate for analogous KRED-mediated reductions, potentially yielding chiral fluorinated alcohol building blocks with defined stereochemistry at both C-2 (fluorine-bearing) and C-3 (hydroxyl-bearing) positions. The 4-methyl group introduces additional steric influence on the enzyme's active site recognition compared to the 4-unsubstituted analog.

Biocatalysis Stereoselective reduction Ketoreductase

Patent-Documented Continuous Production Methods for 2-Fluoro-3-oxopentanoate Demonstrate Industrial Scalability of the α-Fluoro-β-ketoester Class

Chinese patent CN-110903194-A discloses a method for continuously preparing voriconazole intermediate ethyl 2-fluoro-3-oxopentanoate using a reaction kettle coupled to a rectification tower, enabling continuous production with integrated product separation . This patent demonstrates that the α-fluoro-β-ketoester core structure is amenable to continuous flow manufacturing at industrial scale. While this specific patent covers the 2-fluoro-3-oxopentanoate (des-methyl) compound, the process technology—involving 2-fluoro-ethyl acetate and propionyl chloride with sodium hydrogen—is conceptually transferable to the synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate with appropriate modification of the acyl chloride starting material . The existence of continuous production patents for close structural analogs reduces perceived scale-up risk for procurement decisions involving the methyl-branched variant.

Continuous manufacturing Process patent Industrial scale-up

High-Value Application Scenarios for Ethyl 2-Fluoro-4-methyl-3-oxopentanoate Based on Quantitative Differentiation Evidence


Fluorinated Statin Analog Discovery: Replacing Non-Fluorinated 4-Methyl-3-oxopentanoate in Atorvastatin-Derived Lead Optimization

Ethyl 4-methyl-3-oxopentanoate is an established intermediate in atorvastatin synthesis . Replacing this non-fluorinated building block with ethyl 2-fluoro-4-methyl-3-oxopentanoate introduces an α-fluorine atom adjacent to the ketone, which can modulate the pKa of the enolizable proton, enhance metabolic stability toward CYP-mediated oxidation, and provide a ¹⁹F NMR spectroscopic handle for metabolic tracing and protein-ligand binding studies . The 4-methyl group is retained, preserving the isopropyl moiety critical for HMG-CoA reductase binding, while the added fluorine may improve the pharmacokinetic profile of next-generation statin analogs.

Chemoenzymatic Synthesis of Chiral β-Hydroxy-α-fluoro Carboxylic Acid Derivatives via Ketoreductase-Catalyzed Dynamic Reductive Kinetic Resolution

Commercially available ketoreductases (KREDs) have been demonstrated to reduce α-fluoro-β-ketoesters with control over two stereocenters via dynamic reductive kinetic resolution . Ethyl 2-fluoro-4-methyl-3-oxopentanoate, with its 4-methyl branch, provides an additional steric parameter that can be exploited for enzyme engineering to achieve improved diastereo- and enantioselectivity compared to 4-unsubstituted analogs. The resulting chiral β-hydroxy-α-fluoro esters are valuable intermediates for fluorinated β-lactam antibiotics, fluorinated amino acids, and chiral fluorinated pharmacophores where both absolute configuration and fluorine placement are critical for target engagement .

High-Temperature Distillation and Thermal Process Compatibility for Multi-Kilogram Scale-Up

With a predicted boiling point of 206.7 °C at 760 mmHg , the 4-methyl-substituted fluorinated keto ester offers a wider thermal processing window compared to ethyl 2-fluoro-3-oxopentanoate (191.7 °C) . This 15 °C elevation enables more efficient separation from lower-boiling reaction solvents (e.g., THF, ethyl acetate) during vacuum distillation and reduces the risk of thermal degradation during solvent swap operations. For process chemists designing multi-kilogram manufacturing routes where distillation is the preferred purification method, this boiling point advantage translates to shorter cycle times, higher recoveries, and reduced thermal stress on the product.

Fluorine-19 NMR-Based Metabolite Tracing and Protein Binding Studies in Early-Stage Drug Discovery

The presence of a single fluorine atom at the C-2 position of the 4-methyl-3-oxopentanoate scaffold provides a clean ¹⁹F NMR spectroscopic handle for quantitative monitoring of metabolic transformations, plasma protein binding, and target engagement without requiring radiolabeling . The 176.19 Da molecular weight of this compound positions it favorably within the fragment space (MW < 250 Da), making it suitable for fragment-based screening approaches where ¹⁹F NMR is used as a primary detection method. The 4-methyl group adds hydrophobic surface area for improved binding affinity while maintaining a fragment-like molecular weight profile.

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